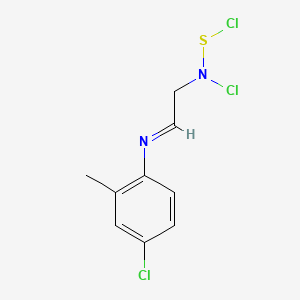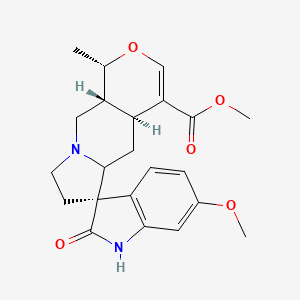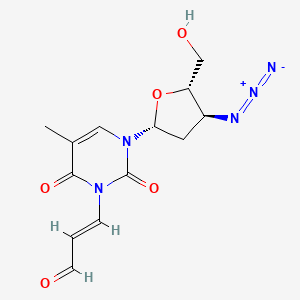
3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an azido group, a deoxythymidine backbone, and a propenyl group with a keto functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine typically involves multiple steps, starting from commercially available deoxythymidine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of deoxythymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the Azido Group: The protected deoxythymidine is then reacted with an azidating agent, such as sodium azide, under suitable conditions to introduce the azido group.
Formation of the Propenyl Group: The propenyl group is introduced through a Wittig or Horner-Wadsworth-Emmons reaction, where the protected azido-deoxythymidine is reacted with an appropriate aldehyde or phosphonate ester.
Deprotection: Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas or triphenylphosphine.
Substitution: The azido group can participate in nucleophilic substitution reactions to form triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or triphenylphosphine in the presence of water.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products
Epoxides and Diols: From oxidation reactions.
Amines: From reduction of the azido group.
Triazoles: From click chemistry reactions.
Applications De Recherche Scientifique
3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its azido group, which can be used for bioorthogonal labeling.
Medicine: Investigated for its antiviral properties, particularly against HIV, due to its structural similarity to nucleoside analogs.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine involves its incorporation into biological systems where it can interact with various molecular targets. The azido group allows for bioorthogonal reactions, enabling the compound to label and track biomolecules without interfering with natural biological processes. In antiviral research, it acts as a nucleoside analog, inhibiting viral replication by incorporating into viral DNA and causing chain termination.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxyuridine
- 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxycytidine
- 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxyadenosine
Uniqueness
3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azido group allows for versatile chemical modifications, while the propenyl group provides additional sites for functionalization. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Numéro CAS |
111495-98-8 |
|---|---|
Formule moléculaire |
C13H15N5O5 |
Poids moléculaire |
321.29 g/mol |
Nom IUPAC |
(E)-3-[3-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]prop-2-enal |
InChI |
InChI=1S/C13H15N5O5/c1-8-6-18(13(22)17(12(8)21)3-2-4-19)11-5-9(15-16-14)10(7-20)23-11/h2-4,6,9-11,20H,5,7H2,1H3/b3-2+/t9-,10+,11+/m0/s1 |
Clé InChI |
CFFCZKKWUJQDFW-LZDJJOMISA-N |
SMILES isomérique |
CC1=CN(C(=O)N(C1=O)/C=C/C=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)N(C1=O)C=CC=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


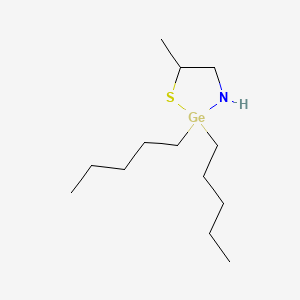

![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
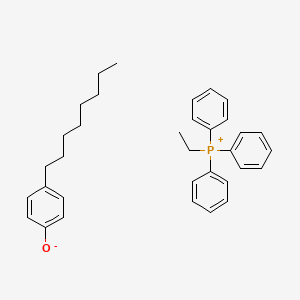
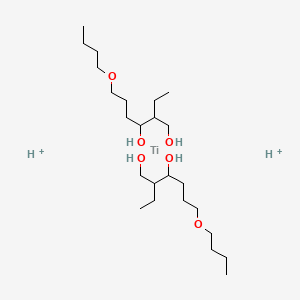
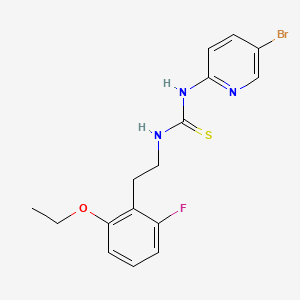

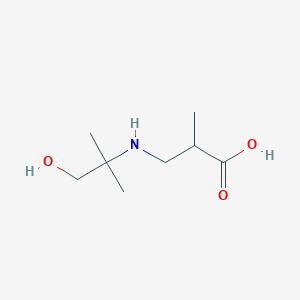

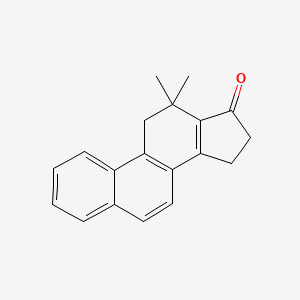
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)
